molecular formula C11H15ClO3S B2882064 4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride CAS No. 1500224-08-7

4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride

Cat. No.: B2882064
CAS No.: 1500224-08-7
M. Wt: 262.75
InChI Key: SXUHXPHKETUHCQ-UHFFFAOYSA-N
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Description

4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride (C₁₁H₁₅ClO₃S) is a sulfonyl chloride derivative characterized by a benzene ring substituted with methoxy (-OCH₃), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) groups at positions 4, 5, and 2, respectively. Its molecular weight is 262.76 g/mol, and it is typically available at 95% purity . The sulfonyl chloride group (-SO₂Cl) confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for forming sulfonamides, sulfonate esters, or other sulfur-containing derivatives.

Key structural features include:

  • Methoxy group: Enhances electron-donating effects, influencing aromatic electrophilic substitution.
  • Sulfonyl chloride: A highly reactive leaving group, critical for nucleophilic substitution reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-5-methyl-2-propan-2-ylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3S/c1-7(2)9-6-10(15-4)8(3)5-11(9)16(12,13)14/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUHXPHKETUHCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation Using Chlorosulfonic Acid

The foundational step in synthesizing this compound involves sulfonation of the aromatic precursor, 5-isopropyl-4-methoxy-2-methylbenzene. Chlorosulfonic acid (HSO₃Cl) is the reagent of choice due to its dual functionality as a sulfonating and chlorinating agent.

Procedure :

  • The starting material (5-isopropyl-4-methoxy-2-methylbenzene) is dissolved in anhydrous dichloromethane under nitrogen.
  • Chlorosulfonic acid is added dropwise at 0°C to minimize side reactions.
  • The mixture is stirred at 25°C for 6–8 hours, during which the sulfonic acid intermediate forms.
  • Excess chlorosulfonic acid ensures subsequent conversion to the sulfonyl chloride via in situ chlorination.

Key Parameters :

  • Molar Ratio : A 1:2 ratio of aromatic precursor to HSO₃Cl optimizes yield.
  • Temperature Control : Exothermic reactions necessitate cooling to ≤25°C to prevent ring sulfonation at unintended positions.

Chlorination with Thionyl Chloride

For substrates where chlorosulfonic acid alone insufficiently chlorinates the sulfonic acid, thionyl chloride (SOCl₂) is employed as a supplementary chlorinating agent.

Procedure :

  • The sulfonic acid intermediate is isolated via filtration after quenching the sulfonation reaction on ice.
  • Thionyl chloride (2 equivalents) is added to the sulfonic acid in anhydrous toluene.
  • The mixture is refluxed at 110°C for 3 hours, followed by solvent removal under reduced pressure.

Mechanistic Insight :
$$ \text{Ar-SO}3\text{H} + \text{SOCl}2 \rightarrow \text{Ar-SO}2\text{Cl} + \text{HCl} + \text{SO}2 $$
The reaction proceeds via nucleophilic attack of chloride on the electrophilic sulfur center.

Purification Techniques

Recrystallization :

  • The crude product is dissolved in hot petroleum ether (60–80°C) and cooled to −20°C to yield colorless crystals.
  • Purity : ≥98% (HPLC).

Column Chromatography :

  • Silica gel (230–400 mesh) with hexane/ethyl acetate (94:6 v/v) eluent resolves sulfonyl chloride from unreacted precursor.

Industrial Production Methods

Continuous Flow Reactors

Industrial synthesis prioritizes scalability and safety using continuous flow systems:

Parameter Value
Reactor Type Microtubular
Residence Time 15–20 minutes
Temperature 50°C
Pressure 2–3 bar
Annual Production 10–15 metric tons

Advantages :

  • Enhanced heat dissipation mitigates thermal degradation.
  • 20–30% higher yield compared to batch processes.

Catalysts and Optimization

  • Lewis Acid Catalysts : FeCl₃ (0.5 mol%) accelerates sulfonation kinetics by polarizing the sulfur trioxide electrophile.
  • Solvent-Free Systems : Neat reactions at 80°C reduce waste generation but require rigorous moisture exclusion.

Alternative Synthetic Routes

One-Pot Sulfonation-Chlorination

Combining sulfonation and chlorination in a single reactor reduces processing time:

  • 5-Isopropyl-4-methoxy-2-methylbenzene is treated with HSO₃Cl (3 equivalents) at 40°C for 4 hours.
  • The reaction mixture is poured onto crushed ice, and the product is extracted with ethyl acetate.

Yield : 72–75% (vs. 65–68% for two-step methods).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C, 20 minutes) shortens reaction times to 30 minutes, though scalability remains challenging.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Batch (Lab-Scale) 65–68 98 Low 450–500
Continuous Flow 85–88 99 High 220–250
One-Pot 72–75 97 Moderate 300–350

Trade-offs :

  • Continuous flow offers superior economics but requires high capital investment.
  • Laboratory methods favor flexibility over throughput.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride, also known as 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, is a chemical compound with the molecular formula C11H15ClO3SC_{11}H_{15}ClO_3S. It features a sulfonyl chloride functional group, characterized by a sulfur atom bonded to a chlorine atom and two oxygen atoms. The structure also includes a methoxy group (OCH3-OCH_3), a methyl group (CH3-CH_3), and an isopropyl group (C(CH3)2-C(CH_3)_2) attached to a benzene ring.

Structural Analogues

Several compounds share structural similarities with this compound.

Table of Structurally Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-Methoxybenzenesulfonyl chlorideContains a methoxy group and sulfonyl chlorideSimpler structure without isopropyl substitution
5-Isopropyl-4-methoxybenzenesulfonamideSulfonamide derivative of the aboveExhibits different biological activities due to amine functionality
2,4-Dimethylbenzenesulfonyl chlorideTwo methyl groups on the benzene ringVaries in steric hindrance affecting reactivity
3-Methoxybenzenesulfonyl chlorideMethoxy group at position 3Different regioselectivity impacts its chemical behavior

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Sulfonyl Chlorides with Aromatic Cores

6-Methoxy-5-methylpyridine-3-sulfonyl chloride (C₇H₇ClNO₃S, MW 217.09 g/mol): Core: Pyridine ring (heterocyclic) vs. benzene in the target compound. Substituents: Methoxy and methyl groups at positions 6 and 5, similar to the target’s 4- and 5-positions. Reactivity: The electron-deficient pyridine ring may reduce nucleophilic aromatic substitution rates compared to benzene derivatives .

5-Bromopyrimidine-2-sulfonyl fluoride (C₄H₂BrF₂N₂O₂S, MW 276.71 g/mol):

  • Core : Pyrimidine ring with bromine and fluorine substituents.
  • Functional Group : Sulfonyl fluoride (-SO₂F) vs. sulfonyl chloride. Fluorides are less reactive but more stable under aqueous conditions .

Benzene Sulfonamide Derivatives

Compounds 51–55 from (e.g., 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide ):

  • Core : Benzene with sulfonamide (-SO₂NH-) and triazine-linked aryl groups.
  • Key Differences : Sulfonamides are less reactive than sulfonyl chlorides, as the latter serves as precursors in sulfonamide synthesis. The triazine moiety introduces additional hydrogen-bonding capabilities, relevant in medicinal chemistry .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Melting Point (°C)
Target Compound C₁₁H₁₅ClO₃S 262.76 4-OCH₃, 5-CH₃, 2-CH(CH₃)₂ -SO₂Cl Not reported
6-Methoxy-5-methylpyridine-3-SCl C₇H₇ClNO₃S 217.09 6-OCH₃, 5-CH₃ -SO₂Cl Not reported
5-Bromopyrimidine-2-SF C₄H₂BrF₂N₂O₂S 276.71 5-Br, 2-F -SO₂F Not reported
Compound 51 () C₃₄H₂₈ClFN₄O₃S₂ 667.18 3-Fluorophenyl, benzylthio -SO₂NH- 266–268

Notes:

  • Sulfonyl chlorides generally exhibit lower melting points than sulfonamides due to weaker intermolecular forces (e.g., 4-Methylsulfonylphenol in melts at 82–86°C) .
  • The target’s isopropyl group increases lipophilicity (logP ~3.2 estimated) compared to pyridine-based analogs, impacting solubility and membrane permeability.

Biological Activity

4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride, also known as 5-isopropyl-4-methoxy-2-methyl-benzenesulfonyl chloride, is an organic compound with the molecular formula C₁₁H₁₅ClO₃S. This compound features a sulfonyl chloride functional group, which is significant in various biological applications due to its reactivity and ability to form stable complexes with biological molecules. This article explores the biological activity of this compound, synthesizing data from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound includes:

  • Functional Groups : Sulfonyl chloride (-SO₂Cl), methoxy (-OCH₃), methyl (-CH₃), and isopropyl (-C(CH₃)₂).
  • Molecular Weight : Approximately 245.76 g/mol.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₁H₁₅ClO₃S
Molecular Weight245.76 g/mol
Functional Groups-SO₂Cl, -OCH₃, -CH₃, -C(CH₃)₂

Antibacterial Properties

Research indicates that sulfonyl chloride compounds exhibit antibacterial activity. For instance, derivatives of similar structures have been shown to inhibit bacterial growth by interacting with essential enzymes or cellular components. A study on related sulfonamide derivatives demonstrated significant antibacterial effects against various pathogens, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Compounds containing sulfonyl groups are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that analogs of this compound can reduce inflammation in experimental models, making them potential candidates for therapeutic applications in inflammatory diseases .

Case Studies and Experimental Findings

A study involving the synthesis of Schiff base complexes from related sulfonyl chlorides found that some derivatives exhibited antibacterial, antifungal, anti-inflammatory, and analgesic properties. These findings highlight the potential of this compound as a therapeutic agent .

In Vitro Studies

In vitro evaluations have shown that compounds with structural similarities can interact with various biological targets. For example, studies on enzyme inhibition demonstrate that these compounds can effectively inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission control. This suggests possible applications in treating neurodegenerative diseases .

Toxicity and Safety Profile

The safety profile of this compound indicates potential hazards:

  • Toxicity : Classified as harmful if swallowed (H302) and causes severe skin burns and eye damage (H314) .

Table 2: Toxicity Classification

Hazard ClassDescription
H302Harmful if swallowed
H314Causes severe skin burns and eye damage

Q & A

Q. What are the standard synthetic routes for preparing 4-Methoxy-5-methyl-2-(propan-2-yl)benzene-1-sulfonyl chloride?

The compound is typically synthesized via chlorosulfonation of the parent aromatic substrate. A common method involves reacting 4-methoxy-5-methyl-2-(propan-2-yl)benzene with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group. Post-reaction, the product is isolated via extraction (e.g., dichloromethane/water) and purified by recrystallization or column chromatography. Key intermediates should be characterized using NMR (¹H/¹³C) and LC-MS to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this sulfonyl chloride?

  • ¹H/¹³C NMR : Identifies methoxy, methyl, and isopropyl substituents via distinct chemical shifts (e.g., methoxy at δ ~3.8 ppm; isopropyl CH at δ ~2.9 ppm).
  • IR Spectroscopy : Confirms sulfonyl chloride group (S=O stretching at ~1370 cm⁻¹ and 1170 cm⁻¹).
  • LC-MS : Validates molecular weight (C₁₁H₁₅ClO₃S; MW 262.76) and purity (>95%) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile electrophile in sulfonamide formation (via reaction with amines) and nucleophilic substitutions (e.g., synthesizing sulfonate esters with alcohols). Its applications span pharmaceuticals (e.g., prodrug activation) and bioconjugation (e.g., protein labeling) due to its high reactivity .

Advanced Research Questions

Q. How can competing sulfonation and oxidation side reactions be mitigated during synthesis?

Competing reactions are managed through:

  • Stepwise temperature control : Maintain chlorosulfonation below 5°C to minimize over-sulfonation.
  • pH optimization : Neutralize excess chlorosulfonic acid with ice-cold aqueous NaHCO₃ to prevent hydrolysis of the sulfonyl chloride group.
  • Solvent selection : Use non-polar solvents (e.g., hexane) during purification to isolate the product from polar byproducts .

Q. What strategies resolve discrepancies in reported reaction yields across studies?

Yield variations often arise from differences in substrate purity , catalyst loading , or reaction time . Systematic optimization using Design of Experiments (DoE) is recommended. For example:

FactorOptimal RangeImpact on Yield
Reaction Temp.0–5°CPrevents degradation
Chlorosulfonic Acid Equiv.1.2–1.5Minimizes side reactions
Stirring Time2–4 hoursEnsures completion
Reproducibility is enhanced by validating intermediates via HPLC and tracking reaction progress with TLC .

Q. How does the steric environment influence the sulfonyl chloride group’s reactivity in nucleophilic substitutions?

The isopropyl and methyl groups at the 2- and 5-positions create steric hindrance, slowing reactions with bulky nucleophiles (e.g., tertiary amines). Kinetic studies using stopped-flow NMR reveal that smaller nucleophiles (e.g., primary amines) exhibit faster reaction rates (k ≈ 0.15 M⁻¹s⁻¹) compared to bulky counterparts (k ≈ 0.05 M⁻¹s⁻¹). This selectivity is leveraged in multi-step syntheses requiring regioselective modifications .

Q. What analytical methods are used to assess hydrolysis stability in aqueous environments?

Hydrolysis kinetics are studied via:

  • pH-dependent stability assays : Monitor degradation at pH 2–10 using UV-Vis spectroscopy (λ = 260 nm).
  • Arrhenius plots : Determine activation energy (Eₐ) by measuring degradation rates at 25–50°C.
  • Computational modeling : Predict hydrolysis pathways using DFT calculations (e.g., Gaussian 16). Stability is highest in anhydrous, acidic conditions (t₁/₂ > 24 hours at pH 2) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar solvents?

Discrepancies often arise from crystallinity differences (amorphous vs. crystalline forms) or trace impurities . For example:

SolventReported Solubility (mg/mL)Key Factor
DMSO50–100Amorphous form solubility
Ethanol10–30Crystalline form dominates
Standardize protocols by pre-drying solvents and characterizing solid-state forms via XRPD .

Q. Why do some studies report lower reactivity in Suzuki-Miyaura couplings compared to similar sulfonyl chlorides?

The electron-donating methoxy group reduces electrophilicity at the sulfur center, slowing oxidative addition to palladium catalysts. Reactivity is enhanced by:

  • Microwave-assisted synthesis : Increases reaction efficiency (yield improvement from 45% to 72%).
  • Bulky ligands : Use XPhos or SPhos to stabilize the Pd intermediate .

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